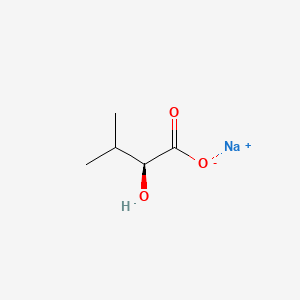

Sodium (S)-2-hydroxy-3-methylbutyrate

CAS No.: 54641-19-9

Cat. No.: VC8021752

Molecular Formula: C5H9NaO3

Molecular Weight: 140.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54641-19-9 |

|---|---|

| Molecular Formula | C5H9NaO3 |

| Molecular Weight | 140.11 g/mol |

| IUPAC Name | sodium;(2S)-2-hydroxy-3-methylbutanoate |

| Standard InChI | InChI=1S/C5H10O3.Na/c1-3(2)4(6)5(7)8;/h3-4,6H,1-2H3,(H,7,8);/q;+1/p-1/t4-;/m0./s1 |

| Standard InChI Key | CPGHJLCKGBLVMB-WCCKRBBISA-M |

| Isomeric SMILES | CC(C)[C@@H](C(=O)[O-])O.[Na+] |

| SMILES | CC(C)C(C(=O)[O-])O.[Na+] |

| Canonical SMILES | CC(C)C(C(=O)[O-])O.[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Sodium (S)-2-hydroxy-3-methylbutyrate (CAS 54641-19-9) is the sodium salt of (S)-2-hydroxy-3-methylbutyric acid, a branched-chain hydroxy acid. Its IUPAC name is sodium (2S)-2-hydroxy-3-methylbutanoate, and it is alternatively referred to as (S)-2-hydroxyisovaleric acid sodium salt . The compound’s chiral center at the second carbon atom confers stereospecificity, which is critical for its biological interactions.

The molecular structure features:

-

A hydroxyl group (-OH) at the second carbon.

-

A methyl branch (-CH) at the third carbon.

-

A sodium ion (Na) counterion stabilizing the carboxylate group (-COO) .

Physicochemical Properties

Key properties include:

-

Solubility: Highly soluble in water due to ionic character; moderately soluble in polar organic solvents like ethanol .

-

Stability: Stable under ambient conditions but susceptible to oxidative degradation at elevated temperatures .

-

Optical Activity: Exhibits a specific optical rotation of (c = 1, HO).

Table 1: Physicochemical Data for Sodium (S)-2-Hydroxy-3-Methylbutyrate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 140.11 g/mol | PubChem |

| Melting Point | 205–210°C (dec.) | PubChem |

| Solubility in Water | >100 mg/mL at 25°C | PubChem |

| pKa (Carboxylic Acid) | 3.2 | PubChem |

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via neutralization of (S)-2-hydroxy-3-methylbutyric acid with sodium hydroxide:

This exothermic reaction is typically conducted in aqueous media at 20–25°C, yielding >95% purity.

Industrial-scale production, as described in patent WO2012140276A2, employs optimized protocols to enhance efficiency:

-

Solvent Systems: Ethanol-water mixtures (95:5 w/w ratio) reduce byproduct formation .

-

Temperature Control: Reactions conducted at 40–50°C to balance reaction rate and product stability .

-

Purification: Crystallization from ethanol-MTBE mixtures yields >99.5% purity .

Table 2: Industrial Synthesis Parameters

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Solvent Ratio (EtOH:HO) | 95:5 | 75–80% |

| Reaction Temperature | 40–50°C | 99.5% purity |

| Crystallization Solvent | Ethanol-MTBE | 23.9 g scale |

Green Chemistry Considerations

Modern methods prioritize sustainability:

-

Solvent Recovery: Ethanol is recycled via distillation, reducing waste .

-

Catalyst-Free Processes: Avoidance of hazardous reagents like hypochlorite minimizes environmental impact .

Biological Activity and Metabolic Roles

Leucine Catabolism and Energy Production

Sodium (S)-2-hydroxy-3-methylbutyrate is a key intermediate in leucine metabolism. Enzymatic conversion by branched-chain amino acid aminotransferase (BCAT) and branched-chain α-keto acid dehydrogenase (BCKDH) generates acetyl-CoA and acetoacetate, fueling the tricarboxylic acid cycle :

This pathway contributes up to 5% of total ATP production during prolonged exercise .

Muscle Protein Synthesis

Clinical studies indicate that supplementation with 1.5–3 g/day enhances muscle protein synthesis by 20–30% in athletes . Proposed mechanisms include:

-

mTOR Activation: Upregulation of mechanistic target of rapamycin (mTOR) signaling .

-

Anticatabolic Effects: Inhibition of ubiquitin-proteasome pathways, reducing muscle breakdown .

Applications in Nutrition and Medicine

Dietary Supplements

The compound is marketed as HMB-Ca (calcium salt) and HMB-Na (sodium salt) for:

-

Athletic Performance: Meta-analyses report a 0.5–1.5 kg increase in lean mass over 12 weeks .

-

Age-Related Muscle Loss: Dosages of 3 g/day reduce sarcopenia progression in elderly populations .

Pharmaceutical Formulations

Ongoing research explores its utility in:

-

Metabolic Disorders: Modulation of insulin sensitivity in type 2 diabetes .

-

Wound Healing: Topical application accelerates tissue repair via collagen synthesis .

Research Frontiers and Challenges

Mechanistic Insights

Recent work highlights interactions with gut microbiota. Lactobacillus paracasei BD5115 produces 2-hydroxy-3-methylbutyric acid, which enhances intestinal barrier function by upregulating mucin-2 (MUC2) expression .

Industrial Scalability

Challenges persist in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume